molecular formula C10H6Cl2N2O2 B13884544 2-(3,4-dichlorophenyl)-5-hydroxy-1H-pyrimidin-6-one

2-(3,4-dichlorophenyl)-5-hydroxy-1H-pyrimidin-6-one

Cat. No.: B13884544
M. Wt: 257.07 g/mol
InChI Key: LPVHTTWQCGEDEQ-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-5-hydroxy-1H-pyrimidin-6-one is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a dichlorophenyl group attached to a pyrimidinone ring, which also contains a hydroxyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-5-hydroxy-1H-pyrimidin-6-one typically involves the reaction of 3,4-dichloroaniline with a suitable pyrimidine precursor under specific conditions. One common method involves the use of phosgene to form an isocyanate intermediate, which is then reacted with a pyrimidine derivative to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as ethylene dichloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For example, the reaction of 3,4-dichloroaniline with phosgene in a series of reactors can produce the desired compound with a high degree of efficiency . The use of advanced purification techniques, such as rectification, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-5-hydroxy-1H-pyrimidin-6-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydropyrimidinone derivative.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products Formed

    Oxidation: Formation of 2-(3,4-dichlorophenyl)-5-oxo-1H-pyrimidin-6-one.

    Reduction: Formation of 2-(3,4-dichlorophenyl)-5-hydroxy-1,2-dihydropyrimidin-6-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-5-hydroxy-1H-pyrimidin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-5-hydroxy-1H-pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dichlorophenyl)-5-hydroxy-1H-pyrimidin-6-one is unique due to its combination of a dichlorophenyl group and a hydroxylated pyrimidinone ring This structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C10H6Cl2N2O2

Molecular Weight

257.07 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-5-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(3-7(6)12)9-13-4-8(15)10(16)14-9/h1-4,15H,(H,13,14,16)

InChI Key

LPVHTTWQCGEDEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C(=O)N2)O)Cl)Cl

Origin of Product

United States

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